molecular formula C21H23N3O B5483283 4-(1-ETHYL-1H-1,3-BENZIMIDAZOL-2-YL)-1-PHENETHYL-2-PYRROLIDINONE

4-(1-ETHYL-1H-1,3-BENZIMIDAZOL-2-YL)-1-PHENETHYL-2-PYRROLIDINONE

Cat. No.: B5483283
M. Wt: 333.4 g/mol
InChI Key: CJWATDXISGNHMK-UHFFFAOYSA-N
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Description

4-(1-Ethyl-1H-1,3-benzimidazol-2-yl)-1-phenethyl-2-pyrrolidinone is a complex organic compound that features a benzimidazole ring system

Preparation Methods

The synthesis of 4-(1-ethyl-1H-1,3-benzimidazol-2-yl)-1-phenethyl-2-pyrrolidinone typically involves multi-step organic reactions. The preparation methods often include:

    Formation of the Benzimidazole Ring: This step involves the condensation of o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.

    Alkylation: The benzimidazole ring is then alkylated using ethyl halides in the presence of a base.

    Formation of the Pyrrolidinone Ring: This involves the cyclization of an appropriate amine with a carbonyl compound under controlled conditions.

    Final Coupling: The phenethyl group is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling methods.

Chemical Reactions Analysis

4-(1-Ethyl-1H-1,3-benzimidazol-2-yl)-1-phenethyl-2-pyrrolidinone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring, especially at the nitrogen atoms, using reagents like alkyl halides or acyl chlorides.

Scientific Research Applications

4-(1-Ethyl-1H-1,3-benzimidazol-2-yl)-1-phenethyl-2-pyrrolidinone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its unique structural features.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 4-(1-ethyl-1H-1,3-benzimidazol-2-yl)-1-phenethyl-2-pyrrolidinone involves its interaction with specific molecular targets. The benzimidazole ring can intercalate with DNA, disrupting its function and leading to potential anticancer effects. Additionally, the compound can inhibit certain enzymes, affecting various biochemical pathways.

Comparison with Similar Compounds

4-(1-Ethyl-1H-1,3-benzimidazol-2-yl)-1-phenethyl-2-pyrrolidinone can be compared with other benzimidazole derivatives, such as:

    4-(1-Methyl-1H-1,3-benzimidazol-2-yl)-1-phenethyl-2-pyrrolidinone: Similar structure but with a methyl group instead of an ethyl group.

    4-(1-Propyl-1H-1,3-benzimidazol-2-yl)-1-phenethyl-2-pyrrolidinone: Contains a propyl group, leading to different chemical and biological properties.

    4-(1-Butyl-1H-1,3-benzimidazol-2-yl)-1-phenethyl-2-pyrrolidinone: The butyl group introduces further variations in its reactivity and applications.

Properties

IUPAC Name

4-(1-ethylbenzimidazol-2-yl)-1-(2-phenylethyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O/c1-2-24-19-11-7-6-10-18(19)22-21(24)17-14-20(25)23(15-17)13-12-16-8-4-3-5-9-16/h3-11,17H,2,12-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJWATDXISGNHMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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